4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride
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Overview
Description
4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride typically involves the functionalization of imidazo[1,2-a]pyridines. One common method includes the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For example, a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is a well-documented approach . This reaction is compatible with a broad range of functional groups and enables the formation of alkenyl-substituted imidazoheterocycles.
Industrial Production Methods
Industrial production methods for this compound often involve scalable and efficient synthetic routes. These methods may include multicomponent reactions, condensation reactions, and oxidative coupling . The use of microwave irradiation and ligand-free, Pd(OAc)2-catalyzed, three-component reactions are also notable for their efficiency and high yields .
Chemical Reactions Analysis
Types of Reactions
4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation strategies are commonly used.
Reduction: Although less common, reduction reactions can be employed under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., CuI), oxidizing agents, and various solvents. Conditions often involve moderate to high temperatures and controlled atmospheres to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative coupling reactions can yield alkenyl-substituted imidazoheterocycles, while substitution reactions may produce various functionalized derivatives .
Scientific Research Applications
4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cholinesterase enzymes, which are crucial in the symptomatic treatment of Alzheimer’s disease . The compound binds to the active sites of these enzymes, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar heterocyclic structure and is used in medicinal chemistry.
Imidazo[1,5-a]pyridine: Known for its applications in materials science and pharmaceutical research.
Uniqueness
4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Biological Activity
4-{Imidazo[1,2-a]pyridin-2-yl}piperidine dihydrochloride is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. The compound features an imidazo[1,2-a]pyridine moiety attached to a piperidine ring, suggesting a unique interaction profile with various biological targets. This article discusses its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C12H17Cl2N3
- Molecular Weight : 274.19 g/mol
- CAS Number : 2639448-34-1
The structural characteristics of this compound allow it to interact with multiple biological targets, particularly in the context of kinase inhibition and other therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. Kinases play crucial roles in regulating various cellular processes, including proliferation and apoptosis. By modulating these pathways, this compound may exhibit:
- Anticancer properties : Inhibiting kinases can lead to reduced tumor growth and increased apoptosis in cancer cells.
- Antimicrobial effects : Similar compounds have demonstrated activity against various pathogens.
- Potential neuropharmacological effects : The piperidine component may interact with neurotransmitter systems.
Research Findings
Recent studies have highlighted the promising biological activities of compounds within the imidazo-piperidine class. For instance:
- Inhibition Studies : Preliminary investigations suggest that derivatives of this compound may selectively inhibit certain kinases related to cancer progression .
- Antitumor Efficacy : In vitro studies have shown that similar compounds enhance the efficacy of established cancer therapies, suggesting a synergistic effect when combined with other treatments .
- Pharmacokinetics : Research indicates favorable pharmacokinetic profiles for compounds in this class, which is essential for their therapeutic viability .
Comparative Analysis with Similar Compounds
Compound Class | Biological Activity | Notable Examples |
---|---|---|
Imidazo[1,2-a]pyridine Derivatives | Anticancer, antimicrobial | Various kinase inhibitors |
Piperidine Derivatives | Anxiolytic, antidepressant | Delta-opioid receptor agonists |
Imidazo[1,2-b]pyridines | Anticancer, anti-inflammatory | Ponatinib |
The unique combination of imidazo and piperidine functionalities in this compound sets it apart from other compounds by potentially broadening its interaction spectrum with biological targets.
Synthesis Methods
The synthesis of this compound typically involves several key reactions:
- Multicomponent Reactions : These are often employed to construct the imidazo[1,2-a]pyridine core efficiently.
- Condensation Reactions : The reaction between 2-aminopyridine and suitable aldehydes or ketones forms the imidazo structure.
- Nucleophilic Substitution Reactions : These are used to introduce the piperidine moiety into the structure.
This synthetic versatility allows for modifications that can enhance the biological activity or selectivity of the resulting compounds .
Case Study 1: Antitumor Activity
A study demonstrated that a derivative of this compound exhibited significant inhibitory effects on tumor cell lines in vitro. The compound was shown to induce apoptosis through the modulation of specific kinase pathways involved in cell survival .
Case Study 2: Antimicrobial Properties
Another investigation explored the antimicrobial potential of similar imidazo-piperidine derivatives against various bacterial strains. Results indicated that these compounds displayed potent antibacterial activity with low minimum inhibitory concentrations (MICs), suggesting their potential as new antimicrobial agents .
Properties
Molecular Formula |
C12H17Cl2N3 |
---|---|
Molecular Weight |
274.19 g/mol |
IUPAC Name |
2-piperidin-4-ylimidazo[1,2-a]pyridine;dihydrochloride |
InChI |
InChI=1S/C12H15N3.2ClH/c1-2-8-15-9-11(14-12(15)3-1)10-4-6-13-7-5-10;;/h1-3,8-10,13H,4-7H2;2*1H |
InChI Key |
YCFLEGXBIRVLRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CN3C=CC=CC3=N2.Cl.Cl |
Origin of Product |
United States |
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